molecular formula C10H7NO4 B2528904 2-(Cyanomethyl)terephthalic acid CAS No. 1820710-62-0

2-(Cyanomethyl)terephthalic acid

Cat. No.: B2528904
CAS No.: 1820710-62-0
M. Wt: 205.169
InChI Key: YBMCIMFPZISSIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyanomethyl)terephthalic acid is an organic compound with the molecular formula C10H7NO4 It is a derivative of terephthalic acid, where one of the methyl groups is substituted with a cyano group

Scientific Research Applications

2-(Cyanomethyl)terephthalic acid has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, contributing to the development of high-performance materials.

    Materials Science: The compound is utilized in the fabrication of advanced materials with specific properties, such as thermal stability and mechanical strength.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Biochemical Analysis

Biochemical Properties

2-(Cyanomethyl)terephthalic acid plays a role in biochemical reactions, particularly in the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . The compound interacts with enzymes, proteins, and other biomolecules, contributing to the overall biochemical reaction .

Cellular Effects

Related compounds such as terephthalic acid have been shown to influence cell function . For instance, terephthalic acid has been found to increase the ERα: ERβ ratio in multiple HRBEC samples, suggesting an estrogenic effect .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . This reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Temporal Effects in Laboratory Settings

Related compounds such as terephthalic acid have been studied for their stability and degradation .

Dosage Effects in Animal Models

Studies on related compounds such as terephthalic acid have shown that exposure to this compound can lead to changes in the expression of CYP4B1 mRNA in rat liver, kidney, and bladder .

Metabolic Pathways

Related compounds such as terephthalic acid are known to be involved in the enzymatic degradation of PET, which involves the hydrolysis of ester bonds .

Transport and Distribution

Related compounds such as terephthalic acid are known to be readily biodegradable and may undergo rapid and complete mineralisation in aerobic compartments of aquatic and terrestrial environments .

Subcellular Localization

Tools such as DeepLoc 2.0 can predict the subcellular localization of eukaryotic proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)terephthalic acid typically involves the following steps:

    Starting Material: The synthesis begins with terephthalic acid.

    Nitrile Formation:

    Methylation: The methylation of the intermediate product can be carried out using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and high-pressure systems may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)terephthalic acid undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid group under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)terephthalic acid.

    Reduction: 2-(Aminomethyl)terephthalic acid.

    Substitution: Various nitro or halogenated derivatives of this compound.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic Acid: The parent compound, lacking the cyano group.

    Isophthalic Acid: An isomer of terephthalic acid with the carboxyl groups in the meta position.

    2-(Carboxymethyl)terephthalic Acid: An oxidized derivative of 2-(Cyanomethyl)terephthalic acid.

Uniqueness

This compound is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to its analogs. This functional group allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(cyanomethyl)terephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c11-4-3-6-5-7(9(12)13)1-2-8(6)10(14)15/h1-2,5H,3H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMCIMFPZISSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.